Androstenediol 17-acetate

概要

説明

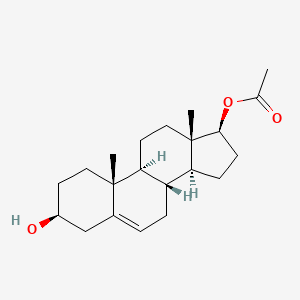

アンドロステンドロール-17-アセテートは、5-アンドロステンドロール 17β-アセテートとしても知られており、合成アナボリックアンドロゲンステロイドおよびアンドロゲンエステルです。具体的には、5-アンドロステンドロール(アンドロスト-5-エン-3β,17β-ジオール)のC17βアセテートエステルです。 この化合物は市販されたことはありません。主に科学研究における役割で知られています .

準備方法

合成経路と反応条件: アンドロステンドロール-17-アセテートは、アンドロステンドロールと無水酢酸を反応させることによって合成することができます。このプロセスには、適切な溶媒にアンドロステンドロールを溶解し、次にアシル化剤として無水酢酸を加えることが含まれます。反応は、アセテートエステルの形成を確実にするために、制御された条件下で行われます。 生成物はその後、精製されて高純度のアンドロステンドロール-17-アセテートが得られます .

工業的製造方法: アンドロステンドロール-17-アセテートの具体的な工業的製造方法は十分に文書化されていませんが、一般的なアプローチには、上記のような同様の反応条件を使用した大規模合成が含まれます。このプロセスには、通常、最終生成物の均一性と純度を保証するための精製および品質管理のステップが含まれます。

化学反応の分析

反応の種類: アンドロステンドロール-17-アセテートは、以下を含むさまざまな化学反応を起こします。

酸化: ヒドロキシル基をケトンまたはアルデヒドに変換する。

還元: ケトンまたはアルデヒドをヒドロキシル基に戻す。

置換: 官能基を他の基と置換する。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 条件は、特定の置換反応によって異なりますが、一般的な試薬にはハロゲンと求核剤があります。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、アンドロステンドロール-17-アセテートの酸化によってケトンが生成される可能性がありますが、還元によって元のヒドロキシル基が再生される可能性があります。

科学研究への応用

アンドロステンドロール-17-アセテートには、以下を含むいくつかの科学研究への応用があります。

化学: ステロイド化学と反応機構を研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスとホルモン調節に対するその効果について調査されています。

医学: ホルモン補充療法や特定の医学的状態の治療など、潜在的な治療用途について探求されています。

科学的研究の応用

Androstenediol-17-acetate has several scientific research applications, including:

Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.

Biology: Investigated for its effects on cellular processes and hormone regulation.

Medicine: Explored for potential therapeutic uses, including hormone replacement therapy and treatment of certain medical conditions.

Industry: Utilized in the development of new synthetic pathways and production methods for steroid compounds

作用機序

アンドロステンドロール-17-アセテートの作用機序には、テストステロンなどの活性代謝物への変換が含まれます。この変換は、17-ヒドロキシステロイドデヒドロゲナーゼや3-ヒドロキシステロイドデヒドロゲナーゼなどの酵素によって促進されます。 これらの代謝物はその後、アンドロゲン受容体に結合し、筋肉の成長やホルモン調節など、さまざまな生理学的効果をもたらします .

類似化合物との比較

アンドロステンドロール-17-アセテートは、以下を含むいくつかの他の化合物と構造的に関連しています。

- アンドロステンドロール(アンドロスト-5-エン-3β,17β-ジオール)

- アンドロステジオン(アンドロスト-4-エン-3,17-ジオン)

- デヒドロエピアンドロステロン(アンドロスト-5-エン-3β-オール-17-オン)

- テストステロン(アンドロスト-4-エン-17β-オール-3-オン)

- 3β-アンドロスタンジオール(5α-アンドロスタン-3β,17β-ジオール)

これらの化合物と比較して、アンドロステンドロール-17-アセテートは、C17β位置での特異的なエステル化によって独特であり、代謝安定性と活性を影響を与える可能性があります .

生物活性

Androstenediol 17-acetate (AED) is a steroid hormone that has garnered attention for its potential biological activities, particularly in the context of androgenic and estrogenic effects. This article explores the biological activity of AED, focusing on its interactions with androgen and estrogen receptors, metabolic pathways, and implications in various clinical contexts.

Overview of this compound

Androstenediol is a natural precursor in the biosynthesis of testosterone and estradiol. The acetate form, specifically AED, is often used in research and clinical settings due to its enhanced solubility and stability. Understanding its biological activity requires examining its receptor interactions and metabolic pathways.

Receptor Interactions

Androgen Receptor (AR) Activation

AED exhibits androgenic activity primarily through activation of the androgen receptor (AR). Studies have shown that AED can activate AR target genes in prostate cancer cells, indicating its role as an androgenic agent. The presence of coactivators like ARA70 enhances this transcriptional activity, suggesting that AED may influence AR-mediated signaling pathways significantly .

Estrogen Receptor (ER) Activation

In addition to its androgenic properties, AED also interacts with estrogen receptors. Research indicates that AED can activate estrogen target genes, albeit with lower efficacy compared to classical estrogens like estradiol. The structural configuration of AED influences its binding affinity and activation potential across different receptor types .

Metabolic Pathways

The metabolism of AED involves several enzymatic conversions that affect its biological activity. Key enzymes include:

- 3β-Hydroxysteroid Dehydrogenase (3β-HSD) : Converts AED to testosterone.

- 17β-Hydroxysteroid Dehydrogenase (17β-HSD) : Further metabolizes testosterone to dihydrotestosterone (DHT), a more potent androgen.

These metabolic pathways are crucial in determining the levels of active hormones in tissues, particularly in hormone-sensitive cancers such as prostate cancer .

Biological Effects

The biological effects of AED are multifaceted, impacting various physiological processes:

- Antitumor Activity : Some studies suggest that AED may have cytotoxic effects on certain cancer cells, including breast and prostate cancer cells. Its ability to induce apoptosis has been observed in myeloid tumor cells, highlighting its potential as a therapeutic agent .

- Hormonal Regulation : AED influences the hormonal milieu by modulating levels of testosterone and estradiol. This regulation is particularly relevant in conditions like hormone-refractory prostate cancer, where altered steroidogenesis can drive tumor progression .

Case Studies and Clinical Implications

Case Study 1: Prostate Cancer Treatment

A clinical study investigated the effects of AED on patients with castration-resistant prostate cancer (CRPC). Results indicated that while AED could activate AR signaling pathways, the presence of alternative pathways for androgen synthesis led to treatment resistance. This underscores the complexity of hormonal regulation in CRPC and suggests that AED may not be effective as a standalone treatment .

Case Study 2: Hormonal Supplementation

In another study focusing on hormonal supplementation, patients receiving AED exhibited increased serum testosterone levels. However, the clinical significance of these changes remains debated, as elevated testosterone can sometimes exacerbate symptoms in hormone-sensitive conditions .

Data Summary

| Parameter | This compound | Testosterone | Dihydrotestosterone |

|---|---|---|---|

| AR Activation Efficacy | Moderate | High | Very High |

| ER Activation Efficacy | Low | Moderate | Low |

| Metabolic Conversion | Testosterone | DHT | N/A |

| Clinical Use | Investigational | Therapeutic | Therapeutic |

特性

IUPAC Name |

[(3S,8R,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDNPBLUVJZAEA-BPSSIEEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701312069 | |

| Record name | Androstenediol 17-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5937-72-4 | |

| Record name | Androstenediol 17-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5937-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androstenediol 17-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005937724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androstenediol 17-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANDROSTENEDIOL 17-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P84NJF610 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。